![molecular formula C28H31NO4S B7963158 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B7963158.png)
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate is a chemically intricate compound with a chiral center, making it significant in stereospecific synthesis. It is widely used in organic synthesis, particularly in the preparation of peptide-like structures due to its protected amino and sulfur groups.
准备方法
Synthetic Routes and Reaction Conditions
Initial Amino Acid Protection:
Start with L-cysteine, protected by tert-butoxycarbonyl (Boc) group.
Reaction: L-cysteine reacts with di-tert-butyl dicarbonate.
Solvent: Methanol.
Temperature: Room temperature.
Thiol Protection:
Protected L-cysteine reacts with triphenylmethyl chloride (Trt-Cl).
Solvent: Dichloromethane.
Temperature: 0°C to room temperature.
Esterification:
React the protected thiol with methanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production scales up the above synthetic route with optimizations for yield and purity, employing automated systems to control temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions it Undergoes
Oxidation:
Can undergo oxidation reactions forming sulfoxides and sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction:
Can be reduced to produce free thiol.
Reagents: Trifluoroacetic acid (TFA) in presence of scavenger.
Substitution:
Nucleophilic substitution at the protected amino group.
Reagents: Strong nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at 0°C.
Reduction: Trifluoroacetic acid at room temperature.
Substitution: Diethyl ether at low temperatures for controlled reactions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Free thiol group.
Substitution: Varied products depending on the nucleophile used.
科学研究应用
Chemistry
Peptide Synthesis: Utilized in solid-phase peptide synthesis as a protected amino acid derivative.
Chiral Catalysts: Formation of chiral catalysts for asymmetric synthesis reactions.
Biology
Proteomics: Used in the study of protein interactions and functions.
Enzyme Inhibitors: Design and synthesis of enzyme inhibitors.
Medicine
Drug Development: Intermediate in the synthesis of therapeutic peptides.
Diagnostic Agents: Synthesis of labeled compounds for imaging.
Industry
Polymer Chemistry: Used in the synthesis of specialized polymers with specific properties.
作用机制
Molecular Targets and Pathways
The compound’s protected amino and thiol groups play crucial roles in its mechanism of action. The amino group is essential for forming amide bonds, while the thiol group can participate in disulfide bond formation, critical in maintaining protein structure and function.
相似化合物的比较
Similar Compounds
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate:
Lacks the triphenylmethyl protection, offering different reactivity and solubility properties.
Ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate:
Similar structure but with an ethyl ester, changing its reactivity in esterification reactions.
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoate:
Diphenylmethyl protection alters steric and electronic properties, influencing reaction pathways.
Uniqueness
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate is unique due to the combination of Boc and triphenylmethyl protecting groups, offering distinct stability and reactivity profiles ideal for multi-step synthetic procedures.
属性
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4S/c1-27(2,3)33-26(31)29-24(25(30)32-4)20-34-28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,20H2,1-4H3,(H,29,31)/t24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBIHGPMCKMSHE-XMMPIXPASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
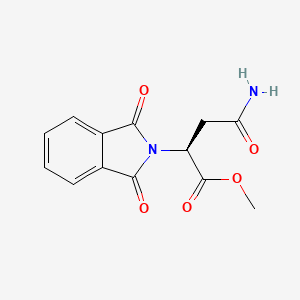

![Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate](/img/structure/B7963081.png)
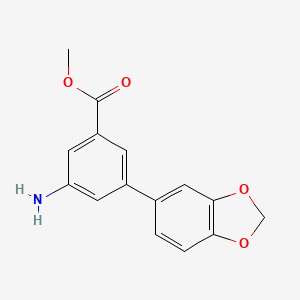
![Methyl 5-fluoro-2-[2-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7963104.png)
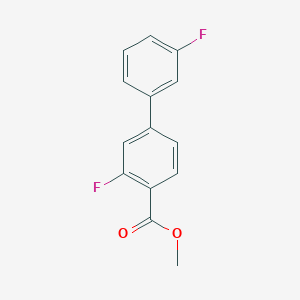
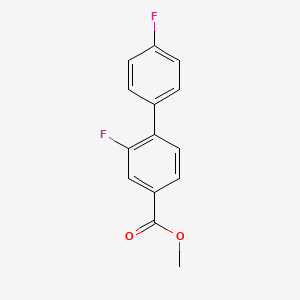
![Methyl 2-fluoro-4-[3-methoxy-5-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7963121.png)

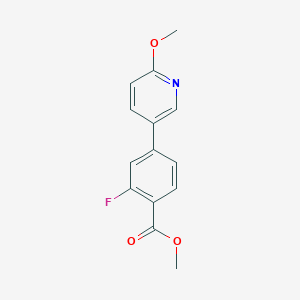
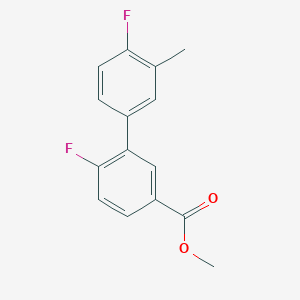
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-cyanophenyl)propanoate](/img/structure/B7963151.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-{3-[(4-methoxy-2,3,6-trimethylbenzene)sulfonyl]carbamimidamido}pentanoate](/img/structure/B7963163.png)
![6-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B7963165.png)
